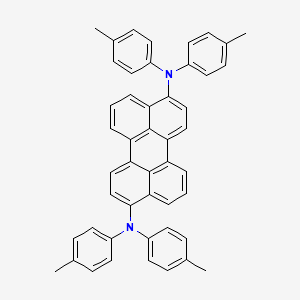
N~3~,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N~3~,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine: is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of four 4-methylphenyl groups attached to a perylene-3,9-diamine core, making it a subject of interest in organic chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N3,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine typically involves multi-step organic reactions. One common method includes the following steps:
Starting Materials: The synthesis begins with perylene-3,9-diamine and 4-methylphenyl groups.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts and solvents to facilitate the attachment of the 4-methylphenyl groups to the perylene-3,9-diamine core.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of N3,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine may involve large-scale reactors and automated processes to ensure consistency and efficiency. The use of advanced purification methods, such as recrystallization and high-performance liquid chromatography (HPLC), is common to achieve the required quality standards.
化学反応の分析
Types of Reactions
N~3~,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can occur on the 4-methylphenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) and lithium aluminum hydride (LiAlH~4~) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nitrating agents (e.g., nitric acid) are employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while substitution reactions can introduce various functional groups onto the 4-methylphenyl rings.
科学的研究の応用
N~3~,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging due to its unique optical properties.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the development of organic semiconductors and photovoltaic materials.
作用機序
The mechanism by which N3,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine exerts its effects involves interactions with molecular targets and pathways:
Molecular Targets: The compound can interact with various biomolecules, including proteins and nucleic acids, influencing their function.
Pathways: It may modulate signaling pathways related to cellular processes such as apoptosis, proliferation, and differentiation.
類似化合物との比較
Similar Compounds
- N~3~,N~3~,N~9~,N~9~-Tetrakis(4-methoxyphenyl)perylene-3,9-diamine
- N~3~,N~3~,N~9~,N~9~-Tetrakis(4-chlorophenyl)perylene-3,9-diamine
Uniqueness
N~3~,N~3~,N~9~,N~9~-Tetrakis(4-methylphenyl)perylene-3,9-diamine stands out due to its specific structural features, such as the presence of 4-methylphenyl groups, which impart unique electronic and optical properties. These properties make it particularly suitable for applications in organic electronics and photonics.
特性
CAS番号 |
227009-37-2 |
|---|---|
分子式 |
C48H38N2 |
分子量 |
642.8 g/mol |
IUPAC名 |
3-N,3-N,9-N,9-N-tetrakis(4-methylphenyl)perylene-3,9-diamine |
InChI |
InChI=1S/C48H38N2/c1-31-11-19-35(20-12-31)49(36-21-13-32(2)14-22-36)45-29-27-41-40-8-6-10-44-46(30-28-42(48(40)44)39-7-5-9-43(45)47(39)41)50(37-23-15-33(3)16-24-37)38-25-17-34(4)18-26-38/h5-30H,1-4H3 |
InChIキー |
FELXDNIAAORFTJ-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N(C2=CC=C(C=C2)C)C3=CC=C4C5=C6C(=CC=C5)C(=CC=C6C7=C4C3=CC=C7)N(C8=CC=C(C=C8)C)C9=CC=C(C=C9)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-Oxabicyclo[4.1.0]heptan-3-amine](/img/structure/B14250704.png)

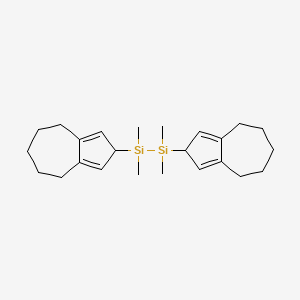
![1H-Imidazole, 4,5-dihydro-2-[4-[5-(4-methoxyphenyl)-2-furanyl]phenyl]-](/img/structure/B14250723.png)
![8-Methylpyrano[2,3-a]carbazol-2(11H)-one](/img/structure/B14250726.png)
![Butanoic acid, 2-[bis(phenylmethyl)amino]-, methyl ester, (2R)-](/img/structure/B14250728.png)
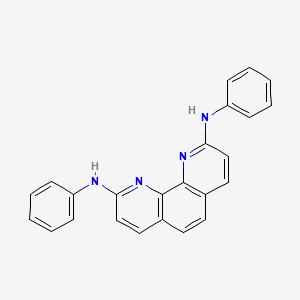

![Phenol, 4-methyl-2,6-bis[[[2-(2-pyridinyl)ethyl]imino]methyl]-](/img/structure/B14250741.png)
![(5S)-5-[3-(Cyclopentyloxy)-4-methoxyphenyl]-5-methyl-1,3-oxazolidin-2-one](/img/structure/B14250749.png)
![N-[(2S)-1-Hydroxy-3-phenylpropan-2-yl]-2-methylbenzamide](/img/structure/B14250750.png)
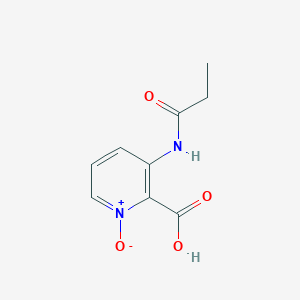
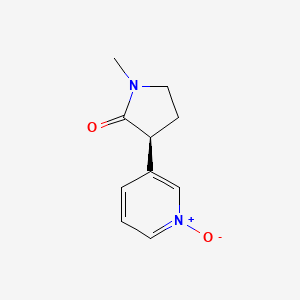
![2-Benzylidene-1,6-dioxaspiro[4.4]non-3-ene](/img/structure/B14250768.png)
